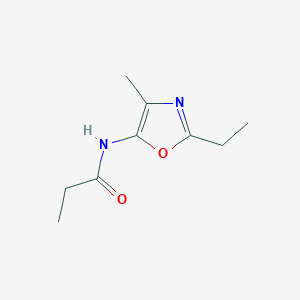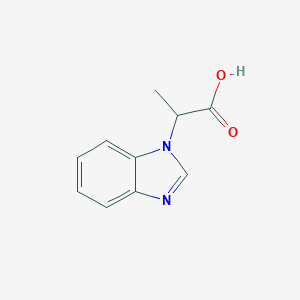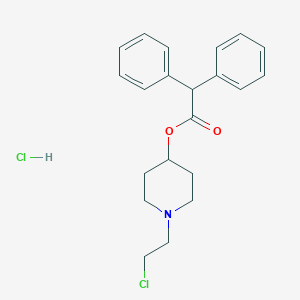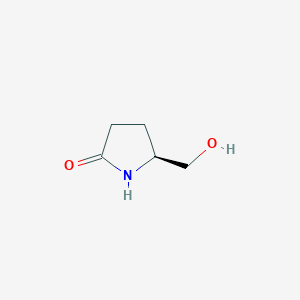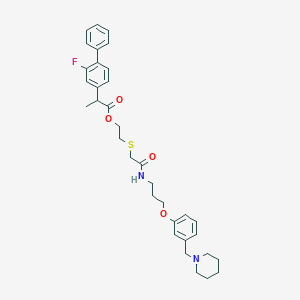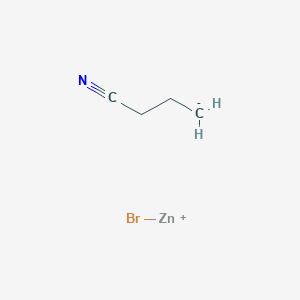
3-Cyanopropylzinkbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI representation of 3-Cyanopropylzinc bromide isInChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 . The canonical SMILES representation is [CH2-]CCC#N. [Zn+]Br . Physical And Chemical Properties Analysis
3-Cyanopropylzinc bromide has a molecular weight of 213.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 210.89750 g/mol . The topological polar surface area of the compound is 23.8 Ų . The compound has a heavy atom count of 7 . The density of the compound is 0.981 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
- Seine Cyanidfunktionalität kann weiter modifiziert werden, um andere funktionelle Gruppen einzuführen, was es zu einem wertvollen Baustein für die Wirkstoffforschung und Materialwissenschaften macht .
- Die Fähigkeit der Verbindung, Kohlenstoff-Kohlenstoff-Bindungen zu bilden, ermöglicht den Aufbau komplexer molekularer Architekturen, was die Bemühungen der medizinischen Chemie unterstützt .
- Seine Reaktivität mit verschiedenen Elektrophilen ermöglicht maßgeschneiderte Oberflächenmodifikationen, die Anwendungen in Sensoren, Beschichtungen und Biomaterialien finden .
- Diese Komplexe dienen als Katalysatoren, Sensoren oder Vorläufer für metallorganische Gerüste (MOFs) und Koordinationspolymere .
- Diese Reaktionen führen zur Bildung von Kohlenstoff-Zink-Bindungen, die bei der Entwicklung neuer Liganden und metallorganischen Komplexe essentiell sind .
Organische Synthese und Katalyse
Pharmazeutische Zwischenprodukte
Materialwissenschaften
Koordinationschemie
Metallorganische Chemie
Funktionsgruppenumwandlungen
Zusammenfassend lässt sich sagen, dass 3-Cyanopropylzinkbromid eine zentrale Rolle in der organischen Synthese, der pharmazeutischen Forschung, den Materialwissenschaften, der Koordinationschemie, metallorganischen Reaktionen und Funktionsgruppenumwandlungen spielt. Seine Vielseitigkeit und Reaktivität machen es zu einer faszinierenden Verbindung für Wissenschaftler aus verschiedenen Disziplinen . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, zu fragen! 😊
Safety and Hazards
3-Cyanopropylzinc bromide is classified as a highly flammable liquid and vapor . It is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . The compound should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled only in a well-ventilated area and protective clothing, gloves, and eye/face protection should be worn .
Wirkmechanismus
Biochemical Pathways
It’s known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Result of Action
The result of the action of 3-Cyanopropylzinc bromide is the formation of new chemical compounds. These can include potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation .
Action Environment
The action of 3-Cyanopropylzinc bromide is influenced by various environmental factors. For instance, it’s typically used in solution form, with tetrahydrofuran (THF) being a common solvent . The concentration of the solution, temperature, and presence of other reactants can all influence the compound’s reactivity and the yield of the reaction . The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-Cyanopropylzinc bromide can be achieved by the reaction of propionitrile with diethylzinc in the presence of a catalytic amount of copper(I) bromide, followed by the addition of hydrogen bromide gas.", "Starting Materials": [ "Propionitrile", "Diethylzinc", "Copper(I) bromide", "Hydrogen bromide gas" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, add propionitrile to a solution of diethylzinc in anhydrous tetrahydrofuran.", "Step 2: Add a catalytic amount of copper(I) bromide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Slowly add hydrogen bromide gas to the reaction mixture until the evolution of gas ceases.", "Step 4: Quench the reaction with water and extract the organic layer with diethyl ether.", "Step 5: Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-Cyanopropylzinc bromide as a colorless oil." ] } | |
CAS-Nummer |
135579-85-0 |
Molekularformel |
C4H6BrNZn |
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
bromozinc(1+);butanenitrile |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HEHCQTGEYNYOSF-UHFFFAOYSA-M |
SMILES |
[CH2-]CCC#N.[Zn+]Br |
Kanonische SMILES |
[CH2-]CCC#N.[Zn+]Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
